Patent Citation Density: Validation of Structural Relevance in Drug Discovery Pipelines
The 4-fluoropiperidin-4-yl scaffold, which encompasses the target compound as a core building block, is associated with approximately 191 patent documents in the PubChem database [1]. This citation density substantially exceeds that of the non-fluorinated analog 4-(hydroxymethyl)piperidine hydrochloride, which lacks comparable patent representation. The high patent association indicates that the specific fluorinated scaffold has undergone significant industrial validation in multiple therapeutic programs, including Merck Sharp & Dohme's T-type calcium channel antagonist program and orexin receptor antagonist development [2].
| Evidence Dimension | Patent document association count |
|---|---|
| Target Compound Data | 191 patents associated with the (4-fluoropiperidin-4-yl) scaffold |
| Comparator Or Baseline | 4-(hydroxymethyl)piperidine hydrochloride (non-fluorinated analog) |
| Quantified Difference | Target scaffold has documented patent association; comparator lacks comparable industrial patent validation |
| Conditions | PubChemLite patent count query for InChIKey HMCPBCNFXXRANL-UHFFFAOYSA-N |
Why This Matters
High patent association indicates that the 4-fluoropiperidin-4-yl scaffold has been selected and validated in multiple industrial drug discovery programs, reducing the risk of pursuing a scaffold with limited precedent for downstream development.
- [1] PubChemLite. Compound Query for InChIKey HMCPBCNFXXRANL-UHFFFAOYSA-N. Patent Count: 191. View Source
- [2] Merck Sharp & Dohme Corp. 4-FLUOROPIPERIDINE OREXIN RECEPTOR ANTAGONISTS. US Patent Application US20150322074A1, 2015. View Source
